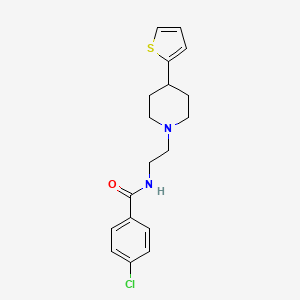
2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectroscopy. The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the presence and position of functional groups, the degree of conjugation, and steric effects .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, which share structural similarities with "2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid", indicates their potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate the importance of correctly positioned hydrogen-bond-accepting groups for binding, suggesting their utility in modulating neurotransmitter recognition and NMDA receptor activity (Carling et al., 1992).
Photolabile Protecting Groups
A study on 8-bromo-7-hydroxyquinoline (BHQ) introduces a photolabile protecting group for carboxylic acids, showcasing enhanced single photon quantum efficiency and multiphoton-induced photolysis sensitivity. This innovation points to the potential of using derivatives of "this compound" as caging groups for biological messengers, benefiting from their solubility and low fluorescence properties (Fedoryak & Dore, 2002).
Molecular Structure Analysis
Research detailing the molecular structure of compounds like "Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate" helps elucidate the interactions and configurations critical to the chemical's function. Such analyses offer insights into the hydrogen bonding and stacking behaviors that could inform the design of more effective molecules for various applications (Mague et al., 2017).
Synthesis Methods
Innovative synthesis methods for creating 3-halo-2-phenylquinoline-4-carboxylic acids, through processes like the Sandmeyer reaction, highlight the practical aspects of producing derivatives of "this compound". These methodologies provide a foundation for the efficient generation of related compounds, potentially broadening their application in scientific research (Raveglia et al., 1997).
Antimicrobial Activities
The synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar structures demonstrate significant antimicrobial activities. Such studies underscore the potential of "this compound" derivatives in developing new antimicrobial agents, highlighting the compound's relevance in addressing resistant microbial strains (Patel & Shaikh, 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets by binding to them, which can lead to a variety of changes in the target’s function . This interaction can lead to the inhibition or activation of the target, resulting in a therapeutic effect.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways often involve the synthesis or degradation of important biological molecules, and changes in these pathways can have downstream effects on a variety of biological processes.
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds, such as 4-chlorophenylacetic acid, have been found to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its target. For example, DDT, a pesticide with a similar chlorophenyl structure, has been found to undergo remarkable changes and shifts in its isomeric ratios due to environmental processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-4-3-5-14-15(18(21)22)11(2)17(20-16(10)14)12-6-8-13(19)9-7-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDCBIMIUMXLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


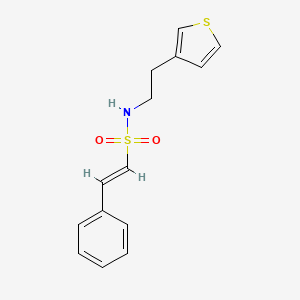
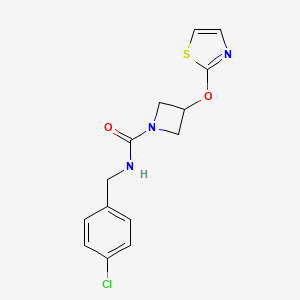
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
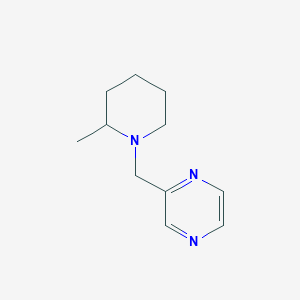
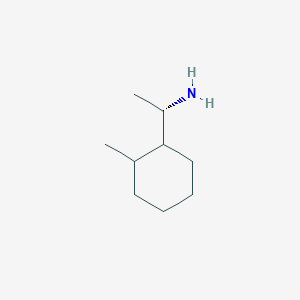
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)
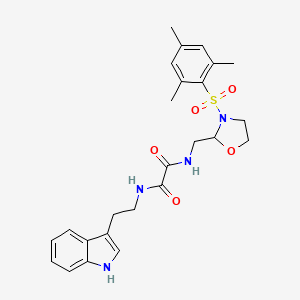
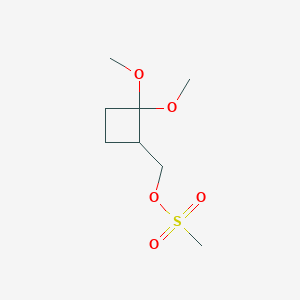
![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)
![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

